2,4-Bis(trifluoromethyl)quinolin-7(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(trifluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)quinolin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-bis(trifluoromethyl)phenol with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(trifluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .
Scientific Research Applications
2,4-Bis(trifluoromethyl)quinolin-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 2,4-Bis(trifluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Fluorinated Quinolines: Exhibit enhanced biological activity due to the presence of fluorine atoms.
Uniqueness: 2,4-Bis(trifluoromethyl)quinolin-7-ol is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
91915-69-4 |
---|---|
Molecular Formula |
C11H5F6NO |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
2,4-bis(trifluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C11H5F6NO/c12-10(13,14)7-4-9(11(15,16)17)18-8-3-5(19)1-2-6(7)8/h1-4,19H |
InChI Key |
KCNMMEYVKULLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(C=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.